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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-methyl-2-thiophen-2-ylacetamide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-methyl-2-thiophen-2-ylacetamide is a fascinating molecule that belongs to the class of thiophene-containing amides. The thiophene ring is a p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-thiophen-2-ylacetamide is a fascinating molecule that belongs to the class of thiophene-containing amides. The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1] Amide functionalities are fundamental building blocks of peptides and proteins and are prevalent in numerous pharmaceuticals.[2] The combination of these two moieties in N-methyl-2-thiophen-2-ylacetamide suggests a high potential for this compound in various scientific and industrial applications, ranging from drug discovery to the development of novel organic materials.[2][3]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of N-methyl-2-thiophen-2-ylacetamide. It is designed to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively work with this compound.

Chemical Structure and Properties

N-methyl-2-thiophen-2-ylacetamide possesses a core structure consisting of a thiophene ring linked via a methylene bridge to an N-methyl amide group.

Systematic Name: N-methyl-2-(thiophen-2-yl)acetamide

PropertyValue
Molecular Formula C₇H₉NOS
Molecular Weight 155.22 g/mol
SMILES CNC(=O)Cc1cccs1
InChI InChI=1S/C7H9NOS/c1-8-7(9)5-6-3-2-4-10-6/h2-4H,5H2,1H3,(H,8,9)

Synthesis of N-methyl-2-thiophen-2-ylacetamide

The synthesis of N-methyl-2-thiophen-2-ylacetamide is most effectively achieved through a two-step process involving the activation of the carboxylic acid precursor, 2-thiopheneacetic acid, followed by amidation with methylamine.[2][4]

Part 1: Activation of 2-Thiopheneacetic Acid

The carboxylic acid is converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This is a standard and efficient method for activating carboxylic acids for subsequent nucleophilic acyl substitution.[4]

Reaction:

G ThiopheneAceticAcid 2-Thiopheneacetic Acid ThiopheneacetylChloride 2-Thiopheneacetyl Chloride ThiopheneAceticAcid->ThiopheneacetylChloride Activation ThionylChloride SOCl₂ ThionylChloride->ThiopheneacetylChloride

Figure 1: Activation of 2-Thiopheneacetic Acid.

Part 2: Amidation with Methylamine

The resulting 2-thiopheneacetyl chloride is then reacted with methylamine to form the desired N-methyl-2-thiophen-2-ylacetamide. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride.[5]

Reaction:

G ThiopheneacetylChloride 2-Thiopheneacetyl Chloride TargetMolecule N-methyl-2-thiophen-2-ylacetamide ThiopheneacetylChloride->TargetMolecule Amidation Methylamine Methylamine Methylamine->TargetMolecule

Figure 2: Amidation to form the target molecule.

Detailed Experimental Protocol

Materials:

  • 2-Thiopheneacetic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (40% solution in water or as a gas)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Activation of 2-Thiopheneacetic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-thiopheneacetic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

    • Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 2-thiopheneacetyl chloride as an oil. This intermediate is typically used in the next step without further purification.

  • Amidation:

    • In a separate flask, dissolve methylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous THF. Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude 2-thiopheneacetyl chloride from the previous step in anhydrous THF.

    • Slowly add the solution of 2-thiopheneacetyl chloride to the cooled methylamine solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

    • After the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-2-thiophen-2-ylacetamide.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-methyl-2-thiophen-2-ylacetamide.[6]

Characterization of N-methyl-2-thiophen-2-ylacetamide

The structure and purity of the synthesized N-methyl-2-thiophen-2-ylacetamide can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the protons of the thiophene ring, the methylene group, and the N-methyl group. Based on data from similar structures, the expected chemical shifts are as follows:[4][7]

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Thiophene H5~7.2-7.4Doublet of doublets
Thiophene H3, H4~6.9-7.1Multiplet
Methylene (-CH₂-)~3.7Singlet
N-H (Amide)~5.5-6.5Broad singlet
N-Methyl (-CH₃)~2.8Doublet

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are:[4][8]

CarbonExpected Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Thiophene C2~135
Thiophene C5~127
Thiophene C3, C4~125-126
Methylene (-CH₂-)~40
N-Methyl (-CH₃)~26
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:[2][9]

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch~3300Amide N-H stretching
C-H Stretch (aromatic)~3100Thiophene C-H stretching
C-H Stretch (aliphatic)~2950Methylene and methyl C-H stretching
C=O Stretch (Amide I)~1640Carbonyl stretching
N-H Bend (Amide II)~1550N-H bending and C-N stretching
C-S Stretch~700Thiophene C-S stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 155. Fragmentation patterns would likely involve cleavage of the amide bond and the bond between the methylene group and the thiophene ring.[10][11]

Potential Applications

While specific applications for N-methyl-2-thiophen-2-ylacetamide are not extensively documented, the broader class of thiophene-containing amides has shown significant promise in several fields.

  • Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The amide linkage is a key feature of many bioactive molecules. Therefore, N-methyl-2-thiophen-2-ylacetamide could serve as a valuable scaffold for the development of new therapeutic agents.[2]

  • Agrochemicals: Many commercial fungicides and herbicides contain thiophene and amide moieties.[5] The structural features of N-methyl-2-thiophen-2-ylacetamide make it a candidate for investigation as a potential agrochemical.

  • Materials Science: Thiophene-based polymers are widely used in organic electronics due to their excellent charge transport properties. While N-methyl-2-thiophen-2-ylacetamide is a small molecule, it could be used as a building block for the synthesis of more complex thiophene-containing polymers with tailored properties.

Conclusion

This technical guide has provided a detailed overview of the synthesis, characterization, and potential applications of N-methyl-2-thiophen-2-ylacetamide. The straightforward and efficient synthetic route, combined with the promising structural motifs, makes this compound an attractive target for further research and development in various scientific disciplines. The provided experimental protocols and characterization data serve as a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • Demircioğlu, Z., Kaştaş, Ç. A., Kaştaş, G., & Ersanlı, C. C. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10225–10237. [Link]

  • Demircioğlu, Z., Kaştaş, Ç. A., Kaştaş, G., & Ersanlı, C. C. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(12), 10225–10237. [Link]

  • Li, J., Wang, Y., Zhang, Y., Liu, X., & Tan, C. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]

  • Aly, S. A., & Fathalla, S. K. (2023). 13C NMR of (Z)-2-(phenylamino)-N 0 -(thiophen-2-ylmethylene) acetohydrazide. ResearchGate. [Link]

  • PubChem. (n.d.). N-Methyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • SpectraBase. (n.d.). N-(2-Fluorophenyl)-N-methyl-2-(phenylthio)acetamide. [Link]

  • PubChem. (n.d.). N-[(thiophen-2-yl)methyl]acetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/N-(thiophen-2-yl_methyl_acetamide]([Link]

  • Ghanem, A. Y., & Sarhan, B. M. (2020). Synthesis of N-(5-(5-methylthiophen-2-yl)thiophen-2 ylsulfonyl)acetamide. ResearchGate. [Link]

  • Demircioğlu, Z., Kaştaş, Ç. A., Kaştaş, G., & Ersanlı, C. C. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl)-2-(thiophen-2. ACS Omega, 7(12), 10225–10237. [Link]

  • Li, J., Wang, Y., Zhang, Y., Liu, X., & Tan, C. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives a. Semantic Scholar. [Link]

  • Ibrahim, S. R. M., Omar, A. M., Bagalagel, A. A., Diri, R. M., Noor, A. O., Almasri, D. M., Mohamed, S. G. A., & Mohamed, G. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. [Link]

  • Google Patents. (n.d.).
  • NIST. (n.d.). Acetamide, n-methyl-2-(n-methylanilino)-. National Institute of Standards and Technology. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2017). Supplementary Information. [Link]

  • Hilaris Publisher. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. [Link]

  • PubChem. (n.d.). N,N-Diethyl-2-phenylacetamide. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

  • ResearchGate. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. [Link]

  • IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

Sources

Exploratory

N-Methyl-2-(thiophen-2-yl)acetamide: Technical Synthesis and Application Guide

The following technical guide details the chemical identity, synthesis, and application of N-methyl-2-(thiophen-2-yl)acetamide (CAS 95523-36-7). This document is structured for researchers and process chemists, focusing...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of N-methyl-2-(thiophen-2-yl)acetamide (CAS 95523-36-7). This document is structured for researchers and process chemists, focusing on scalable synthesis, purification, and the compound's role as a bioisostere in medicinal chemistry.

Chemical Identity & Core Properties[1]

N-methyl-2-(thiophen-2-yl)acetamide is a thiophene-based amide building block used primarily in the synthesis of pharmaceutical intermediates. It serves as a bioisostere for phenylacetamide derivatives, offering altered metabolic stability and electronic properties due to the thiophene ring.

PropertyData
CAS Number 95523-36-7
IUPAC Name N-methyl-2-(thiophen-2-yl)acetamide
Synonyms N-methyl-2-thiopheneacetamide; 2-(2-Thienyl)-N-methylacetamide
Molecular Formula C

H

NOS
Molecular Weight 155.22 g/mol
SMILES CNC(=O)Cc1cccs1
InChIKey BQRIKSCISYLMQV-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Melting Point 84–86 °C (Typical range for similar amides)
Solubility Soluble in DMSO, DMF, Methanol, Dichloromethane; Sparingly soluble in water

Synthesis & Manufacturing Protocols

The synthesis of N-methyl-2-(thiophen-2-yl)acetamide can be achieved through two primary routes: Acid Chloride Activation (Route A) for scale-up and Carbodiimide Coupling (Route B) for mild, small-scale preparation.

Route A: Acid Chloride Activation (Scalable)

This method is preferred for multi-gram to kilogram scale synthesis due to its high yield and cost-efficiency.

Reaction Scheme:

  • Activation: 2-Thiopheneacetic acid

    
     2-Thiopheneacetyl chloride (using Thionyl Chloride).
    
  • Amidation: 2-Thiopheneacetyl chloride + Methylamine

    
     Product.
    

Step-by-Step Protocol:

  • Activation : Dissolve 2-thiopheneacetic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (0.01 eq).

  • Chlorination : Add thionyl chloride (1.2 eq) dropwise at 0 °C. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl

    
    .
    
  • Amidation : Redissolve the crude acid chloride in DCM. Cool to 0 °C.

  • Addition : Add methylamine (2.0 M in THF, 1.5 eq) dropwise, followed by triethylamine (1.5 eq) to scavenge HCl.

  • Workup : Stir at room temperature for 4 hours. Quench with water. Wash organic layer with 1N HCl, sat. NaHCO

    
    , and brine.
    
  • Purification : Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Route B: Carbodiimide Coupling (Mild Conditions)

Ideal for late-stage functionalization or when acid-sensitive groups are present.

Reagents: 2-Thiopheneacetic acid, Methylamine hydrochloride, EDC·HCl, HOBt, DIPEA. Solvent: DMF or DCM.

Protocol:

  • Dissolve 2-thiopheneacetic acid (1.0 eq) in DMF.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 min to activate the acid.

  • Add Methylamine hydrochloride (1.2 eq) and DIPEA (3.0 eq).

  • Stir at RT for 12–16 hours.

  • Dilute with EtOAc, wash extensively with LiCl solution (5%) to remove DMF, followed by acid/base washes.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 2-Thiopheneacetic Acid Activation Activation: SOCl2 / DMF (cat) Reflux 2h Start->Activation Intermediate Intermediate: 2-Thiopheneacetyl Chloride Activation->Intermediate Amidation Amidation: MeNH2 / Et3N / DCM 0°C to RT, 4h Intermediate->Amidation Workup Workup: Acid/Base Wash Dry & Concentrate Amidation->Workup Product Product: N-methyl-2-(thiophen-2-yl)acetamide (CAS 95523-36-7) Workup->Product

Caption: Step-by-step synthesis workflow via the Acid Chloride route.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.22 (dd, J = 5.1, 1.2 Hz, 1H, Thiophene-H5)
      
    • 
       6.98 (dd, J = 5.1, 3.5 Hz, 1H, Thiophene-H4)
      
    • 
       6.94 (dd, J = 3.5, 1.2 Hz, 1H, Thiophene-H3)
      
    • 
       5.60 (br s, 1H, NH)
      
    • 
       3.82 (s, 2H, CH
      
      
      
      -CO)
    • 
       2.78 (d, J = 4.8 Hz, 3H, N-CH
      
      
      
      )
  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • 
       170.5 (C=O), 136.2 (Thiophene-C2), 127.8, 127.2, 125.4 (Thiophene CHs), 37.5 (CH
      
      
      
      ), 26.5 (N-CH
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Observed Mass: m/z 156.05 [M+H]

    
    
    
  • Retention Time: ~2.5 min (on C18 column, 5-95% MeCN/Water gradient).

Applications in Drug Discovery

Bioisosterism Strategy

The thiophene ring is a classic bioisostere for the phenyl ring. In the context of N-methyl-2-(thiophen-2-yl)acetamide , this substitution is employed to:

  • Reduce Lipophilicity: Thiophene is generally less lipophilic than benzene (LogP ~1.8 vs ~2.1), potentially improving solubility.

  • Alter Metabolic Hotspots: The sulfur atom introduces different oxidation potentials compared to the phenyl ring, often reducing clearance by CYP450 enzymes that target electron-rich aromatic systems.

  • Steric Fit: The 5-membered ring occupies less space than a 6-membered phenyl ring, which can be critical for binding in tight hydrophobic pockets of kinases or GPCRs.

Structural Role in Signaling Pathways

This motif is often found in fragment-based drug discovery (FBDD) campaigns targeting:

  • Kinase Inhibitors: As a hinge-binding motif mimic.

  • Epigenetic Modulators: Specifically in HDAC inhibitors where the amide acts as a cap group linker.

Bioisosterism Phenyl Phenylacetamide Core (Standard Scaffold) Thiophene Thiophene Bioisostere (N-methyl-2-(thiophen-2-yl)acetamide) Phenyl->Thiophene Substitution Strategy Benefit1 Improved Solubility (Lower LogP) Thiophene->Benefit1 Benefit2 Altered Metabolism (S-oxidation vs Epoxidation) Thiophene->Benefit2 Target Target Binding Pocket (Kinase/GPCR) Benefit1->Target Benefit2->Target

Caption: Logic flow for substituting phenyl rings with thiophene in medicinal chemistry.

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a standard organic amide.

Hazard ClassStatementPrecaution
Skin Irritation Category 2 (H315)Wear nitrile gloves and lab coat.
Eye Irritation Category 2A (H319)Use safety goggles; access to eye wash station.
STOT-SE Category 3 (H335)Work in a fume hood to avoid inhalation of dust/vapors.
Storage N/AStore in a cool, dry place under inert atmosphere (N

) if possible.

References

  • PubChem . Thiophene-2-acetamide (Parent Compound CAS 4461-29-4). Available at: [Link]

  • Journal of Medicinal Chemistry . Bioisosterism: A Rational Approach in Drug Design (General Reference for Thiophene/Phenyl swap). Available at: [Link]

Foundational

Technical Monograph: 2-(Thiophen-2-yl)-N-methylacetamide

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the "why" and "how" of using this scaffold in medicinal chemistry, rather than just listing static data....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the "why" and "how" of using this scaffold in medicinal chemistry, rather than just listing static data.

Compound Class: Heteroaromatic Amides | Role: Bioisosteric Scaffold / Intermediate

Executive Summary

2-(Thiophen-2-yl)-N-methylacetamide represents a critical "fragment" in modern medicinal chemistry. It serves as a bioisostere for N-methyl-2-phenylacetamide, offering a strategy to modulate lipophilicity (LogP), metabolic stability, and pi-stacking interactions in ligand-target binding.[1] This guide details its physicochemical profile, validated synthetic protocols, and metabolic considerations (specifically thiophene S-oxidation liabilities).[1][2][3]

Part 1: Molecular Architecture & Physicochemical Profile[2]

This compound combines an electron-rich thiophene ring with a polar amide linker. The replacement of a benzene ring (in the phenylacetamide analog) with thiophene introduces significant electronic and steric changes.[1]

Structural Identity[3][4][5]
  • IUPAC Name: N-Methyl-2-(thiophen-2-yl)acetamide

  • Molecular Formula: C₇H₉NOS[2][3]

  • Molecular Weight: 155.22 g/mol [1][3]

  • Key Features:

    • Thiophene Ring: Electron-rich, 5-membered heteroaromatic.[4][5] Acts as a bioisostere for benzene but with a smaller van der Waals radius and different electrostatic potential.[3]

    • Amide Linker: Provides a hydrogen bond donor (NH) and acceptor (C=O).[1][2][3] The N-methyl group restricts conformational freedom compared to a primary amide.

Computed Physicochemical Properties (vs. Phenyl Analog)

The following table highlights the "Thiophene Effect" when swapping the ring system.

PropertyThiophene Analog (Target)Phenyl Analog (Reference)Impact on Drug Design
LogP (Predicted) ~0.8 - 1.1~1.2 - 1.4Thiophene is slightly less lipophilic, potentially improving solubility.[1]
Polar Surface Area (PSA) ~57 Ų~29 ŲSulfur contributes to PSA; affects membrane permeability.[1][2][3]
Aromatic Character 6 π-electrons (S lone pair)6 π-electronsThiophene is more electron-rich; higher affinity for cation-π interactions.
Metabolic Liability High (S-oxidation)Moderate (Hydroxylation)Thiophene introduces a "structural alert" for reactive metabolites.[1][3]

Part 2: Synthetic Methodology

Core Directive: The synthesis must avoid racemization (not applicable here, but good practice) and maximize yield. We present two routes: the Acid Chloride Method (Scalable) and the Coupling Agent Method (High Precision/Library Synthesis).[1][2][3]

Route A: Acid Chloride Activation (Scalable)

Best for multi-gram synthesis where cost is a driver.[1][2][3]

Precursors: 2-(Thiophen-2-yl)acetic acid, Thionyl Chloride (SOCl₂), Methylamine (2M in THF).[1][2][3]

Protocol:

  • Activation: Dissolve 2-(thiophen-2-yl)acetic acid (1.0 eq) in anhydrous DCM.

  • Chlorination: Add SOCl₂ (1.5 eq) dropwise at 0°C. Add a catalytic drop of DMF.

  • Reflux: Heat to reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Concentration: Evaporate solvent and excess SOCl₂ in vacuo to yield the crude acid chloride (Yellow oil). Do not purify.

  • Amidation: Re-dissolve acid chloride in anhydrous DCM. Cool to 0°C.[1]

  • Addition: Slowly add Methylamine (2.0 eq) and Triethylamine (1.5 eq) to scavenge HCl.

  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (remove amine), sat.[1][2] NaHCO₃ (remove acid), and Brine.[1][2] Dry over MgSO₄.[1]

Route B: EDC/HOBt Coupling (Medicinal Chemistry Standard)

Best for parallel synthesis or when the scaffold contains acid-sensitive groups.[1]

Precursors: 2-(Thiophen-2-yl)acetic acid, Methylamine HCl, EDC[1][2]·HCl, HOBt, DIPEA.[1][2]

Protocol:

  • Dissolution: Dissolve acid (1.0 eq) in DMF (0.2 M concentration).

  • Activation: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).[1][2] Stir for 30 min at RT to form the active ester.

  • Coupling: Add Methylamine HCl (1.2 eq) followed by DIPEA (3.0 eq).

  • Reaction: Stir for 12–16 hours at RT.

  • Purification: Dilute with EtOAc, wash aggressively with LiCl (5% aq) to remove DMF. Flash chromatography (Hex/EtOAc) usually yields the pure amide.[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the synthesis and purification decision tree.

SynthesisFlow Start Start: 2-(Thiophen-2-yl)acetic acid Decision Scale / Sensitivity? Start->Decision RouteA Route A: Acid Chloride (SOCl2) Decision->RouteA >10g / Robust RouteB Route B: Coupling (EDC/HOBt) Decision->RouteB <1g / Sensitive InterA Intermediate: Acid Chloride RouteA->InterA InterB Intermediate: OBt Active Ester RouteB->InterB Amidation Amidation: + MeNH2 / Base InterA->Amidation InterB->Amidation Workup Workup: Acid/Base Wash Amidation->Workup Product Final Product: 2-(Thiophen-2-yl)-N-methylacetamide Workup->Product

Figure 1: Decision matrix for the synthesis of the target amide, contrasting the robust Acid Chloride route with the milder EDC coupling route.[2]

Part 3: Structural Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.

1H NMR Interpretation (300/400 MHz, CDCl₃)
  • δ 6.9 - 7.3 ppm (Multiplet, 3H): Characteristic aromatic protons of the thiophene ring.[1][2][3] Unlike the phenyl singlet/multiplet (5H), thiophene shows a distinct pattern (H3, H4, H5).[1][2][3]

  • δ 5.5 - 6.0 ppm (Broad Singlet, 1H): Amide N-H proton.[1][2][3] Chemical shift varies with concentration and solvent (H-bonding).[1]

  • δ 3.8 ppm (Singlet, 2H): The methylene bridge (-CH₂-).[2][3] This singlet is diagnostic; if it appears as a doublet, the alpha-carbon has racemized (not possible here) or coupled to a neighbor.[1][2][3]

  • δ 2.8 ppm (Doublet, 3H, J ≈ 4.8 Hz): The N-methyl group.[1][2][3] It appears as a doublet due to coupling with the adjacent N-H proton.[1] Note: If D₂O exchange is performed, this collapses to a singlet.

Mass Spectrometry (ESI+)[1][2]
  • [M+H]⁺ Peak: Expect m/z ~156.05.

  • [M+Na]⁺ Peak: Common adduct at m/z ~178.03.[1][2]

  • Isotope Pattern: Sulfur (³⁴S) has a natural abundance of ~4.2%.[1][2][3] You should observe an [M+2] peak at ~4-5% intensity of the parent peak, confirming the presence of the thiophene ring.[1]

Part 4: Pharmacochemical Context & Safety[1]

Bioisosterism: Thiophene vs. Benzene

Thiophene is considered a "non-classical" bioisostere of benzene.[3]

  • Sterics: Thiophene is smaller.[3] The angle C-S-C is ~92°, whereas the benzene angle is 120°.[1] This alters the vector of the substituents, potentially allowing the molecule to fit into tighter binding pockets.[1]

  • Electronics: The sulfur atom donates electron density into the ring (resonance), making the C2 position highly nucleophilic.[1] This increases the strength of cation-π interactions with receptor residues (e.g., Arg, Lys).[1][2]

Metabolic Liability: The Structural Alert

Researchers must be aware that the thiophene ring is a "structural alert" in drug development due to Bioactivation .[1]

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can oxidize the sulfur atom.[1][3]

  • Pathway: Thiophene → Thiophene S-oxide → Thiophene Epoxide (highly reactive electrophile).[3][5][6]

  • Consequence: These electrophiles can covalently bind to hepatic proteins (Michael addition), leading to potential hepatotoxicity (e.g., as seen with Tienilic acid).[1][2][3]

  • Mitigation: Block the C2/C5 positions or monitor glutathione (GSH) adduct formation in microsomal stability assays.

Metabolic Pathway Diagram

The following diagram details the bioactivation risk associated with this scaffold.

Metabolism Parent Parent Drug: Thiophene Scaffold CYP CYP450 Oxidation (CYP2C9/3A4) Parent->CYP S_Oxide Reactive Metabolite: Thiophene S-Oxide CYP->S_Oxide Epoxide Reactive Metabolite: Thiophene Epoxide S_Oxide->Epoxide Toxicity Protein Adducts (Hepatotoxicity) Epoxide->Toxicity Covalent Binding Detox Detoxification: Glutathione Conjugation Epoxide->Detox + GSH

Figure 2: Metabolic bioactivation pathway of the thiophene ring, highlighting the competition between detoxification and toxicity.[2][3]

References

  • Dansette, P. M., et al. (2005).[1][2][3] Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates. Chemical Research in Toxicology. [1][2]

  • Meanwell, N. A. (2011).[1][2] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.

  • PubChem Database. Thiophen-2-acetamide (Parent Analog Data). National Library of Medicine.[1] [1][2]

  • Burger, A. (1991).[1][2][3] Bioisosterism in Medicinal Chemistry. Progress in Drug Research.

  • Gümüs, M., et al. (2022).[1][2][3] Synthesis, Structural Investigation... of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.[1] [1][2]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Thiophene Amides

Role: Senior Application Scientist Status: Online Ticket ID: TA-PUR-001 Introduction: The "Sticky" Science of Thiophene Amides Welcome to the technical support hub. You are likely here because your thiophene amide is eit...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Online Ticket ID: TA-PUR-001

Introduction: The "Sticky" Science of Thiophene Amides

Welcome to the technical support hub. You are likely here because your thiophene amide is either streaking down the column, precipitating on the rim, or co-eluting with a regioisomer.

The Chemical Challenge: Thiophene amides present a dual-challenge in chromatography:

  • The Amide Motif: The amide nitrogen/oxygen acts as a hydrogen bond acceptor/donor, interacting strongly with acidic silanols (Si-OH) on the silica surface. This causes tailing .[1]

  • The Thiophene Ring: While aromatic, the sulfur atom makes the ring electron-rich. In highly acidic conditions (active silica), electron-rich thiophenes can degrade or polymerize. Furthermore, the rigid planar structure often leads to poor solubility in standard non-polar mobile phases.

This guide provides the self-validating protocols required to isolate these compounds with high purity.

Module 1: Solvent System Selection

Do not rely solely on Hexane/Ethyl Acetate.[2] Thiophene amides often require "Selectivity Tuning" to separate from impurities.

Standard & Alternative Solvent Systems
System ClassSolvent CompositionTarget ApplicationMechanism of Action
Primary Hexane / Ethyl Acetate (EtOAc) Initial screening; Lipophilic amides.Standard adsorption chromatography.
Polar DCM / Methanol (MeOH) Polar amides; compounds insoluble in Hexane.High solubility power; MeOH disrupts H-bonds.
Aromatic Toluene / EtOAc CRITICAL FOR THIOPHENES. Separation of regioisomers.

-

interactions between Toluene and the Thiophene ring alter retention relative to non-aromatic impurities.
Modifier + 1% Triethylamine (TEA) MANDATORY for most amides.Competitively binds to acidic silanols, preventing amide "sticking."
The "Selectivity Triangle" Strategy

If Hexane/EtOAc fails to separate two spots (e.g., a 2-thiophene vs. 3-thiophene isomer), you must move to a different apex of the solvent selectivity triangle.

  • Swap the Proton Acceptor: Replace EtOAc with Acetone or THF .

  • Swap the Dipole: Replace DCM with Toluene .

Module 2: Troubleshooting Tailing (The "Silanol Effect")

Symptom: Your product elutes over 10+ test tubes, or the spot on the TLC plate looks like a comet.

The Fix: You must deactivate the silica.[3] Silica gel is naturally acidic (pH ~5). The basic amide functionality binds irreversibly to these sites unless a stronger base is present.

Protocol: Column Neutralization
  • The Pre-Wash (Best Practice):

    • Flush the packed column with Hexane + 5% Triethylamine (TEA) (2 Column Volumes).

    • Flush with pure mobile phase to remove excess TEA.

    • Result: The silanols are now capped with TEA, creating a "neutral" surface.

  • The Mobile Phase Additive (Quick Fix):

    • Add 0.5% to 1.0% TEA directly to your mobile phase bottles.

    • Note: TEA is high boiling. You must rotovap your fractions thoroughly or wash the combined organic fractions with dilute bicarbonate to remove the smell.

Visualizing the Logic

TailingLogic start Observation: Broad Peak / Tailing check_struct Check Structure: Contains Amide/Amine? start->check_struct yes_amide Yes: Silanol Interaction check_struct->yes_amide Functional Group Found no_amide No: Solubility Issue check_struct->no_amide Only Neutrals action_base Action: Add 1% TEA or NH3 to Eluent yes_amide->action_base action_sol Action: Change Solvent (e.g., Add DCM) no_amide->action_sol verify Verify: Run TLC with Modifier in Chamber action_base->verify

Figure 1: Decision matrix for diagnosing and treating peak tailing in amide purifications.

Module 3: Loading Techniques (Solubility Management)

Thiophene amides are notorious for crystallizing on the column head if loaded in Hexane/EtOAc, leading to "crashing out" and poor separation.

Rule of Thumb: If your sample requires heat or sonication to dissolve in the mobile phase, DO NOT liquid load.

Protocol: Dry Loading (The "Gold Standard")

This method eliminates solvent incompatibility issues and sharpens bands.

  • Dissolve: Dissolve crude material in a volatile solvent it loves (DCM, Acetone, or MeOH).

  • Adsorb: Add Silica Gel (10x weight of crude) or Celite 545 (20x weight).

  • Evaporate: Rotovap until a free-flowing powder remains.

    • Tech Tip: If it remains gummy, add more solid support and re-evaporate.

  • Load: Pour the powder on top of the pre-packed column and add a layer of sand.

Workflow Diagram

DryLoad step1 1. Dissolve Crude (DCM/MeOH) step2 2. Add Solid Support (Silica/Celite) step1->step2 step3 3. Rotovap to Dryness (Free-flowing Powder) step2->step3 step4 4. Load on Column (+ Sand Cap) step3->step4

Figure 2: Dry loading workflow to prevent column clogging and band broadening.

Module 4: FAQ & Troubleshooting

Q: My thiophene amide turns brown on the column. What is happening? A: This is likely acid-catalyzed decomposition. Thiophenes are electron-rich and sensitive to the acidic nature of active silica.

  • Fix: Pre-treat the silica with 1% TEA in Hexane before loading. This neutralizes the acidity and protects the thiophene ring [1].

Q: I have two spots very close together (Regioisomers). How do I separate them? A: Regioisomers (e.g., 2-thiophene vs 3-thiophene) often have identical polarity but different shapes.

  • Fix: Switch to Toluene/Ethyl Acetate . The planar nature of Toluene allows it to interact differently with the

    
    -systems of the isomers, often improving resolution where Hexane fails [2].
    

Q: Can I use DCM/MeOH for everything? A: You can, but it is risky. DCM/MeOH is very strong. A 5% MeOH shift is drastic compared to a 5% EtOAc shift.

  • Guideline: Only use DCM/MeOH if the compound does not move (

    
    ) in 100% EtOAc. Keep MeOH < 10% to avoid dissolving the silica itself [3].
    

References

  • Teledyne ISCO. (2010).[4] Effective Organic Compound Purification: Guidelines and Tactics for Flash Chromatography. Teledyne ISCO.[4][5][6] Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[3][7] Not Voodoo. Retrieved from [Link]

  • Biotage. (2023).[1][8] Dry loading vs. liquid loading, which provides better flash column chromatography results? Biotage Blog. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectrum of N-methyl-2-thiophen-2-ylacetamide: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Infrared (IR) spectroscopy stands as a fundamental technique for elucidating the functional groups present within a molecule, offering a unique vibrational fingerprint. This guide provides an in-depth analysis of the characteristic IR absorption peaks for N-methyl-2-thiophen-2-ylacetamide, a molecule of interest in medicinal chemistry and material science.

In the absence of a publicly available experimental spectrum for N-methyl-2-thiophen-2-ylacetamide, this guide will first establish the theoretically predicted absorption frequencies based on its constituent functional groups. We will then draw a detailed comparison with the experimentally obtained spectrum of a structurally analogous compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. This comparative approach will not only illuminate the expected spectral features of our target molecule but also demonstrate how subtle structural modifications can influence the vibrational landscape, providing a deeper understanding for the practicing scientist.

Deciphering the Molecular Structure: A Vibrational Perspective

The key to interpreting an IR spectrum lies in dissecting the molecule into its fundamental vibrating units. N-methyl-2-thiophen-2-ylacetamide is composed of a thiophene ring, a secondary amide linkage, and a methyl group. Each of these components will give rise to characteristic absorption bands in the mid-infrared region.

Figure 1. Molecular structure of N-methyl-2-thiophen-2-ylacetamide highlighting the key functional groups responsible for its characteristic IR spectrum.

Based on established correlation tables and spectroscopic theory, we can predict the following key IR absorption peaks for N-methyl-2-thiophen-2-ylacetamide:

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Secondary Amide N-H Stretch3370 - 3170Medium
C=O Stretch (Amide I)1680 - 1630Strong
N-H Bend (Amide II)1570 - 1515Strong
C-N Stretch (Amide III)~1300 - 1200Medium
Thiophene Ring Aromatic C-H Stretch~3100Weak to Medium
C=C Ring Stretch~1550 - 1400Medium to Strong
C-H In-plane Bend1250 - 1050Medium
C-H Out-of-plane Bend900 - 650Strong
Alkyl Groups C-H Stretch (CH₃, CH₂)2960 - 2850Medium
C-H Bend (CH₃, CH₂)~1465, ~1375Medium

Table 1. Predicted characteristic IR absorption peaks for N-methyl-2-thiophen-2-ylacetamide.

The secondary amide group is particularly diagnostic. A single, relatively sharp N-H stretching band is expected, distinguishing it from primary amides which exhibit two N-H stretching bands.[1][2] The strong carbonyl (C=O) stretch, often referred to as the Amide I band, is typically one of the most intense peaks in the spectrum.[1][3] Its position can be influenced by conjugation and hydrogen bonding. The Amide II band, arising from a combination of N-H bending and C-N stretching, is also characteristically strong and appears in a region with few other interfering peaks.[1]

The thiophene ring will present several characteristic absorptions. The aromatic C-H stretching vibrations are expected at wavenumbers above 3000 cm⁻¹.[4][5] Multiple bands due to C=C stretching within the aromatic ring will appear in the 1600-1400 cm⁻¹ region.[5][6] The pattern of C-H out-of-plane bending bands in the fingerprint region (below 1000 cm⁻¹) can sometimes provide information about the substitution pattern of the thiophene ring.[4]

A Comparative Analysis: N-methyl-2-thiophen-2-ylacetamide vs. N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide

To provide experimental context, we will compare the predicted spectrum of our target molecule with the published experimental IR data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.[7][8] This comparison is insightful as both molecules share the 2-(thiophen-2-yl)acetamide core structure, with the primary difference being the substituent on the amide nitrogen and an additional cyano group on the second thiophene ring in the comparative molecule.

Peak AssignmentPredicted for N-methyl-2-thiophen-2-ylacetamide (cm⁻¹)Experimental for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (cm⁻¹)[7][8]Analysis of Differences
N-H Stretch 3370 - 31703262The experimental value falls within the predicted range for a secondary amide. The presence of a single peak confirms the secondary amide functionality.
Aromatic C-H Stretch ~3100Not explicitly reported, but expected.This region can sometimes be obscured or appear as weak shoulders on the N-H stretch.
Alkyl C-H Stretch 2960 - 2850Not explicitly reported, but expected.The methyl and methylene groups in both molecules will give rise to these absorptions.
C≡N Stretch N/A2222This strong, sharp peak is a key differentiator and is absent in N-methyl-2-thiophen-2-ylacetamide.
C=O Stretch (Amide I) 1680 - 16301688The experimental value is at the higher end of the typical range, suggesting minimal conjugation or hydrogen bonding effects in the solid state for this molecule. A similar strong peak is expected for N-methyl-2-thiophen-2-ylacetamide.
N-H Bend (Amide II) 1570 - 1515~1433 (coupled with C-N stretch)The reported value is lower than the typical Amide II range and is described as a coupled C-N stretching and N-H bending vibration. This highlights the complexity of vibrational coupling in the fingerprint region.
Thiophene Ring C=C Stretch ~1550 - 1400Not explicitly reported, but expected.Both molecules will exhibit a series of bands in this region characteristic of the thiophene ring.

Table 2. Comparative analysis of predicted IR peaks for N-methyl-2-thiophen-2-ylacetamide and experimental data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.

This comparison underscores the utility of IR spectroscopy in identifying key functional groups. The presence of the cyano (C≡N) stretch at 2222 cm⁻¹ is an unambiguous marker for the comparative compound and its absence would be a key confirmation of the structure of N-methyl-2-thiophen-2-ylacetamide. Similarly, the single N-H stretch and the strong Amide I band are definitive indicators of the secondary amide group present in both molecules.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum of a Solid Sample

For researchers synthesizing N-methyl-2-thiophen-2-ylacetamide or similar solid organic compounds, obtaining a high-quality FT-IR spectrum is a crucial step in structural verification. The KBr (potassium bromide) pellet method is a classic and reliable technique for this purpose.

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition start Start grind_sample Grind 1-2 mg of sample to a fine powder start->grind_sample grind_kbr Grind ~100 mg of dry KBr grind_sample->grind_kbr mix Thoroughly mix sample and KBr grind_kbr->mix load_die Load mixture into pellet die mix->load_die press Apply 8-10 tons of pressure load_die->press release Hold and then release pressure press->release extract Carefully extract transparent pellet release->extract background Collect background spectrum of empty spectrometer extract->background mount Mount KBr pellet in sample holder background->mount acquire Acquire sample spectrum mount->acquire process Process data (e.g., baseline correction) acquire->process end End process->end

Figure 2. Workflow for obtaining an FT-IR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Gently grind 1-2 mg of the solid sample into a fine, homogenous powder using an agate mortar and pestle.

    • In a separate, clean mortar, grind approximately 100-200 mg of spectroscopic grade, dry potassium bromide (KBr) to a fine powder. KBr is hygroscopic, so it is crucial to work quickly and in a low-humidity environment.

  • Mixing:

    • Add the ground sample to the KBr in the mortar and mix thoroughly by gentle grinding until the sample is evenly dispersed. The final concentration of the sample in KBr should be between 0.2% and 1%.[4]

  • Pellet Pressing:

    • Transfer a small amount of the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure of 8-10 metric tons for several minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • First, run a background spectrum with the empty sample compartment to account for atmospheric and instrumental contributions.

    • Then, acquire the spectrum of the sample pellet.

  • Data Analysis:

    • Process the resulting spectrum using the spectrometer software to perform baseline correction and peak picking.

    • Compare the obtained peak positions and intensities with the predicted values and those of known related structures.

An alternative and often simpler method for solid samples is Attenuated Total Reflectance (ATR)-FTIR spectroscopy, which requires minimal sample preparation.[9][10] For ATR, a small amount of the solid powder is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[10]

Conclusion

While a definitive experimental spectrum of N-methyl-2-thiophen-2-ylacetamide remains to be published, a thorough understanding of its constituent functional groups allows for a robust prediction of its key IR absorption peaks. The secondary amide will be characterized by a single N-H stretch around 3300 cm⁻¹, a strong Amide I (C=O) band near 1650 cm⁻¹, and a strong Amide II (N-H bend) peak around 1550 cm⁻¹. The thiophene ring will contribute aromatic C-H and C=C stretching bands, as well as characteristic out-of-plane bending vibrations in the fingerprint region.

By comparing these predictions with the experimental spectrum of the closely related N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, we gain confidence in our assignments and highlight the power of IR spectroscopy to discern subtle structural differences. For researchers working with this and similar molecules, the provided experimental protocol for the KBr pellet method offers a reliable pathway to obtaining high-quality data for structural confirmation and further analysis.

References

  • The Infrared Absorption Spectra of Thiophene Derivatives. (2010). Journal of the Chemical Society of Japan, Pure Chemistry Section, 81(4), 511-516.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy, 35(1), 22-26.
  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Venkata Ramiah, K., & Venkata Chalapathi, V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 58(4), 233-245.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Chem LibreTexts. (2021). IR Spectrum: Amides. Retrieved from [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry, 7(5), 06-14.
  • Al-Otaibi, J. S., Al-Saif, F. A., & El-Brollosy, N. R. (2017). Synthesis, Spectroscopic (FT-IR, NMR, UV-Vis), and DFT Studies of 2-carbaldehyde oxime-5-nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 118-125.
  • Gümüş, H., Aygün, M., Gümüş, S., & Albay, A. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11388–11401.
  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Helsinki.fi. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved from [Link]

Sources

Comparative

Structural Characterization of N-methyl-2-(thiophen-2-yl)acetamide: A Comparative Analytical Guide

Topic: Structural Characterization of N-methyl-2-(thiophen-2-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary N-methyl-2-(...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Characterization of N-methyl-2-(thiophen-2-yl)acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

N-methyl-2-(thiophen-2-yl)acetamide (often referred to as N-methyl-2-thiopheneacetamide) represents a critical scaffold in medicinal chemistry, serving as a bioisostere to N-methyl-2-phenylacetamide.[1][2] Its structural validation is frequently complicated by the electronic effects of the thiophene ring and the conformational isomerism inherent to N-methyl amides.[1][2][3]

This guide provides a rigorous technical comparison between this compound and its phenyl-analogue, detailing the specific spectroscopic signatures (NMR, IR, MS) required to distinguish it from synthetic precursors and bioisosteres.[1][2][3][4]

Part 1: Structural Context & Bioisosteric Comparison[1]

The "Alternative": Phenyl vs. Thienyl Scaffolds

In drug design, the thiophene ring is often employed as a bioisostere for the phenyl ring due to similar steric bulk but distinct electronic properties.[2][3][4] When characterizing N-methyl-2-(thiophen-2-yl)acetamide, the researcher must differentiate it from N-methyl-2-phenylacetamide .[1][2]

Table 1: Physicochemical & Structural Comparison

FeatureN-methyl-2-(thiophen-2-yl)acetamideN-methyl-2-phenylacetamide (Alternative)Impact on Analysis
Aromatic System 5-membered, Electron-rich (S-heterocycle)6-membered, BenzenoidThiophene protons appear upfield relative to phenyl protons in NMR.[1][2]
Ring Geometry Bond angle ~92° at SulfurBond angle 120°Affects crystal packing and melting point.[1][2][3]
Lipophilicity (LogP) Slightly lower (~0.8 - 1.[1][2][3]1)Higher (~1.2 - 1.[1][2][3]4)Retention time differences in RP-HPLC.
Electronic Effect Electron-donating (via resonance) to CH2Inductive withdrawalMethylene protons (

-carbonyl) are more shielded in the thiophene derivative.[1][2]

Part 2: Spectroscopic Characterization[1][2][5]

Nuclear Magnetic Resonance (NMR) Analysis

The definitive validation of this structure relies on 1H NMR.[2][3][4][5][6][7] A common pitfall is misinterpreting the signal splitting caused by amide rotamers (cis/trans isomerism around the C-N bond), which is prominent in N-methyl amides.[3][4]

Expected 1H NMR Fingerprint (in DMSO-d6)
  • Amide NH: Broad singlet or quartet (due to CH3 coupling) at 7.8 – 8.2 ppm .[2][3][4]

  • Thiophene Ring Protons:

    • H-5 (dd): ~7.35 ppm [1][2]

    • H-3 (dd): ~6.95 ppm [1][2]

    • H-4 (dd): ~6.90 ppm [1][2]

    • Note: The thiophene pattern is distinct (3 protons) vs. the phenyl pattern (5 protons, typically 7.1-7.4 ppm multiplet).[3][4]

  • Methylene (-CH2-): Singlet at ~3.65 ppm .[1][2][3] (Note: This is often ~0.1-0.2 ppm upfield compared to the phenyl analogue due to the electron-rich nature of thiophene).[1][2]

  • N-Methyl (-CH3): Doublet at ~2.60 ppm (

    
     Hz).[1][2]
    
    • Rotamer Alert: You may see a minor set of signals (approx. 5-10% intensity) shifted slightly downfield/upfield depending on the solvent, representing the minor rotamer.[3][4]

Infrared Spectroscopy (FT-IR)

IR is essential for confirming the amide functionality and the absence of the carboxylic acid precursor.[2][3]

  • Amide I (C=O stretch): Strong band at 1640–1655 cm⁻¹ .[2][3][4] (Secondary amides typically absorb lower than esters).[2][3][4]

  • Amide II (N-H bend): 1540–1560 cm⁻¹ .[2][3][4]

  • N-H Stretch: 3280–3300 cm⁻¹ (Single band, confirming secondary amide).[2][3][4]

  • Thiophene C=C: Weak bands around 1400–1500 cm⁻¹ , often obscured, but the C-S stretch may appear in the fingerprint region (600–800 cm⁻¹ ).[2][3][4]

Part 3: Visualization of Conformational Dynamics[1][4]

The N-methyl group introduces cis/trans isomerism (rotamers) that can confuse spectral interpretation.[2][3] The following diagram illustrates the equilibrium and the synthesis pathway from the acid chloride, highlighting where impurities typically arise.

G Precursor 2-(Thiophen-2-yl)acetyl chloride (Reactive Intermediate) Impurity Impurity: 2-(Thiophen-2-yl)acetic acid (Hydrolysis Product) Precursor->Impurity + H2O (Side Reaction) Trans Trans-Rotamer (Major) (Sterically Favored) Precursor->Trans + MeNH2 (Amidation) Cis Cis-Rotamer (Minor) (Sterically Hindered) Trans->Cis Equilibrium (Slow on NMR timescale)

Figure 1: Synthesis pathway and rotameric equilibrium. The presence of the cis-rotamer is a physical property, not an impurity.[1][4]

Part 4: Experimental Protocols

Protocol A: Synthesis & Purification Workflow

Causality: Direct amidation of the acid chloride is preferred over coupling reagents (EDC/NHS) for this simple structure to avoid urea byproducts that complicate purification.[2][3]

  • Activation: Dissolve 2-(thiophen-2-yl)acetic acid (1.0 eq) in DCM. Add catalytic DMF (1 drop) and oxalyl chloride (1.2 eq) dropwise at 0°C. Stir 2h (gas evolution indicates conversion to acid chloride).

  • Amidation: Evaporate solvent (removes excess oxalyl chloride).[2][3] Redissolve residue in dry THF.

  • Addition: Add Methylamine (2.0 M in THF, 3.0 eq) slowly at 0°C. Excess amine acts as the base to scavenge HCl.

  • Workup: Dilute with EtOAc, wash with 1N HCl (removes excess amine), then sat. NaHCO3 (removes unreacted acid).[2][3][4]

  • Validation: Tissues of the thiophene ring are sensitive to oxidation; avoid prolonged exposure to air/light during drying.[1][2][3]

Protocol B: Analytical HPLC Method (Self-Validating)

To distinguish the product from the acid precursor and the phenyl analogue.[2][3]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3][4]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 235 nm (Thiophene

    
    ) and 254 nm .[2][3][4]
    
    • Note: The phenyl analogue has weak absorbance at 235 nm compared to thiophene.[1][2][3] A ratio of signals at 235/254 nm can serve as a quick identity check.[1][2][3]

References

  • PubChem. (2025).[2][3][4][8] N-Methyl-2-phenylacetamide | C9H11NO.[1][2][3] National Library of Medicine.[1][2][3] [Link][4]

  • Cakmak, S., et al. (2022).[2][3][4][6] Synthesis, Structural Investigation... of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega.[1][2][3][6] [Link][4]

  • Nishio, M., et al. (2023).[2][3][4] Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene. The Journal of Organic Chemistry. [Link][4]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-methyl-2-(thiophen-2-yl)acetamide

[1] Executive Summary & Immediate Directive N-methyl-2-(thiophen-2-yl)acetamide (likely CAS Analog: N-methyl-2-thiopheneacetamide) is a sulfur-containing organic amide. Unlike standard organic waste, this compound presen...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directive

N-methyl-2-(thiophen-2-yl)acetamide (likely CAS Analog: N-methyl-2-thiopheneacetamide) is a sulfur-containing organic amide. Unlike standard organic waste, this compound presents specific challenges due to the thiophene moiety (sulfur content requiring scrubbing during incineration) and the N-methyl amide functionality (potential for enhanced dermal absorption).

Core Disposal Directive:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizing acids (Nitric, Perchloric) or halogenated waste.

  • Classify as: Non-Halogenated, Sulfur-Containing Organic Waste.

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture

    
     and 
    
    
    
    ).

Chemical Profile & Hazard Assessment

To ensure safety, we must understand the "Why" behind the protocols. This compound combines the neurotoxic/hepatotoxic potential of thiophenes with the solvent-like permeation properties of N-methyl amides.

PropertyDescriptionOperational Implication
Chemical Structure Thiophene ring linked to an N-methyl acetamide.[1]Contains Sulfur (S) and Nitrogen (N) . Combustion releases

(acid rain precursor) and

.
Physical State Solid (low melting point) or viscous oil.May require dissolution in a combustible solvent for transfer.
Toxicity Profile Irritant; Potential Neurotoxin.Thiophene derivatives can lower seizure thresholds.
Dermal Risk High. N-methyl amides are often permeation enhancers.Standard Nitrile gloves are insufficient for prolonged contact.
Critical PPE Upgrade

Do not rely on standard 4-mil nitrile gloves if handling pure substance or high-concentration solutions.

  • Recommended: Silver Shield® (Laminate) or double-gloved Nitrile (change immediately upon splash).

  • Respiratory: Handle only in a certified fume hood to prevent inhalation of sulfur-bearing aerosols.

Step-by-Step Disposal Protocol

A. Pre-Disposal Segregation (The "Stop" Check)

Before moving waste to the accumulation area, verify the mixture.

  • Incompatible: Strong Oxidizers (Nitric Acid, Peroxides), Strong Bases.

  • Compatible: Acetone, Methanol, Ethanol, Ethyl Acetate, non-halogenated organic solvents.

B. Waste Stream Classification

Select the correct waste stream to prevent regulatory fines and incinerator damage.

WasteDecisionTree Start Waste Generation: N-methyl-2-(thiophen-2-yl)acetamide StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid StreamA Stream A: Solid Organic Waste (Label: Sulfur Containing) Solid->StreamA Double Bag HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) Liquid->HalogenCheck StreamB Stream B: Non-Halogenated Organic (Label: Sulfur Containing) HalogenCheck->StreamB No StreamC Stream C: Halogenated Organic (Label: Sulfur Containing) HalogenCheck->StreamC Yes (Avoid if possible)

Figure 1: Decision logic for categorizing thiophene-derivative waste streams.

C. Containerization & Labeling
Scenario 1: Solid Waste (Pure Substance or Contaminated Debris)
  • Container: Use a wide-mouth HDPE jar or double-bag in heavy-duty polyethylene bags (minimum 4 mil).

  • Labeling:

    • Primary Constituent: "N-methyl-2-(thiophen-2-yl)acetamide"

    • Hazard Checkbox: Toxic, Irritant.

    • CRITICAL NOTE: Write "CONTAINS SULFUR" prominently on the tag. This alerts the disposal facility to use an incinerator with a scrubber.

Scenario 2: Liquid Waste (Mother Liquors/Solutions)
  • Container: Amber glass (if small volume) or HDPE carboy (if large volume).

    • Note: Avoid metal cans if the solution is acidic, as thiophenes can degrade or polymerize on active metal surfaces under acidic conditions.

  • Solvent Carrier: If the compound is an oil/sludge, dissolve it in a minimal amount of Acetone or Ethanol to ensure it flows into the incinerator nozzle.

  • Headspace: Leave 10% headspace for expansion.

Emergency Spillage Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Thiophene derivatives often have a distinct, unpleasant odor. Clear the immediate area.[2][3][4]

  • PPE Up: Don Silver Shield gloves, goggles, and a lab coat.

  • Containment:

    • Do not use water initially (spreads the organic layer).

    • Use Vermiculite or Activated Carbon spill pillows. Activated carbon is preferred for thiophenes as it adsorbs the odor and the organic compound effectively.

  • Cleanup: Scoop absorbed material into a hazardous waste bag. Scrub the surface with a soap/water solution to remove oily residues.

  • Disposal: Treat the spill debris as Solid Organic Waste (Stream A) .

Regulatory & Compliance Framework (USA/Global)

RCRA (Resource Conservation and Recovery Act) Context

While N-methyl-2-(thiophen-2-yl)acetamide is not explicitly listed on the EPA P-List (Acutely Hazardous) or U-List (Toxic), it falls under the "Cradle-to-Grave" responsibility.

  • Thiophene (Parent): U244 (Toxic Waste).

  • 2-Acetylaminofluorene (Analog): U005.

  • Determination: As a generator, you must determine if the waste exhibits characteristics of Ignitability (D001) or Toxicity .

  • Best Practice: Even if not strictly "Listed," treat it as a Hazardous Chemical Waste requiring destruction certificates.

Global Harmonized System (GHS)

Ensure your waste tags reflect the following potential GHS classifications found in thiophene acetamides:

  • H302: Harmful if swallowed.

  • H315/H319: Causes skin/eye irritation.[2]

  • H412: Harmful to aquatic life with long-lasting effects.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Thiophene Derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
N-methyl-2-thiophen-2-ylacetamide
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Reactant of Route 2
N-methyl-2-thiophen-2-ylacetamide
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